2,4,6-Trifluoro-N-methylbenzamide is a fluorinated organic compound with the molecular formula C9H8F3N. It is characterized by the presence of three fluorine atoms located at the 2, 4, and 6 positions of the benzene ring, along with a methyl group attached to the nitrogen atom of the amide functional group. This unique structure imparts distinct chemical properties and reactivity to the compound.
This compound can be classified as an aromatic amide, specifically a trifluoromethyl-substituted derivative of N-methylbenzamide. The trifluoromethyl group enhances its lipophilicity and biological activity, making it of interest in medicinal chemistry and materials science. The synthesis of 2,4,6-trifluoro-N-methylbenzamide is often achieved through various chemical reactions involving fluorinated precursors.
The synthesis of 2,4,6-trifluoro-N-methylbenzamide typically involves several key steps:
The following are some common synthetic routes:
2,4,6-Trifluoro-N-methylbenzamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,4,6-trifluoro-N-methylbenzamide involves its interaction with biological targets. The presence of fluorine atoms enhances binding affinity to specific enzymes and receptors.
2,4,6-Trifluoro-N-methylbenzamide has several scientific applications:
The development of fluorinated aromatic amides traces its origins to mid-20th-century efforts to modulate pharmacokinetics of bioactive molecules. Early benzamide derivatives lacked fluorine substituents, exhibiting moderate target engagement and metabolic instability. The strategic incorporation of fluorine—particularly at ortho positions—marked a paradigm shift, as exemplified by 4-bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) and 4-fluoro-N-methoxy-N-methylbenzamide (CAS 116332-54-8) [1] [7]. These compounds demonstrated improved metabolic resistance and membrane permeability, spurring interest in polyfluorinated analogs.
2,4,6-Trifluoro-N-methylbenzamide epitomizes this evolution. Its trifluorination pattern induces conformational rigidity through intramolecular C–F···H–N hydrogen bonds, as validated by crystallographic studies of related ortho-fluorobenzamides [5]. This preorganization enhances binding precision to biological targets like cereblon (CRBN), an E3 ubiquitin ligase. Competitive microscale thermophoresis (MST) assays reveal that fluorinated benzamides exhibit up to 2-fold higher CRBN affinity (IC₅₀ = 63 ± 16 μM) versus non-fluorinated counterparts (IC₅₀ = 107 ± 45 μM) [5]. The fluorine atoms act as hydrogen-bond acceptors while concurrently increasing lipophilicity (log D₇.₄ = –0.7 vs. –2.0 for non-fluorinated analogs), optimizing bioavailability.
Table 2: Impact of Fluorination on Benzamide Bioactivity
Compound | Substituents | CRBN IC₅₀ (μM) | log D₇.₄ |
---|---|---|---|
Non-fluorinated analog | R₂=R₃=R₄=R₅=H | 107 ± 45 | –2.0 |
Mono-fluorinated | R₂=F, R₃=NH₂ | 93 ± 19 | –1.2 |
2,4,6-Trifluoro variant | R₂=R₄=R₆=F, R₃=NH₂ | 63 ± 16 | –0.7 |
While 2,4,6-trifluoro-N-methylbenzamide lacks a trifluoromethyl group, its fluorine substitution pattern shares mechanistic parallels with trifluoromethylated bioisosteres. The trifluoromethyl (–CF₃) group is a high-impact substituent in agrochemicals (42% of fluorinated agrochemicals) and pharmaceuticals (20% of fluorinated drugs) due to its combined steric, electronic, and hydrophobic effects [6]. In benzamide contexts, –CF₃ groups enhance:
Notably, trifluoromethyl N-acylhydrazones serve as precursors to diverse N-heterocycles (e.g., pyrazoles, oxazolines), enabling modular synthesis of bioactive molecules [6]. For example, N-acylhydrazones undergo [3+2] cycloadditions to yield trifluoromethylated pyrazoles—scaffolds prevalent in kinase inhibitors. This synthetic versatility extends 2,4,6-trifluoro-N-methylbenzamide’s utility as a conformational template for PROTACs (Proteolysis-Targeting Chimeras). By mimicking natural degrons, fluorinated benzamides like this compound facilitate selective protein degradation without off-target effects (e.g., teratogenicity associated with classical immunomodulatory drugs) [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1